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Compound of Interest

Compound Name:
4-(Quinoline-8-

sulfonamido)benzoic acid

Cat. No.: B182545 Get Quote

In the landscape of modern drug discovery, the ability to predict a molecule's behavior before

its synthesis is a cornerstone of efficient and cost-effective research. The global in silico drug

discovery market is a testament to this shift, projected to grow significantly as computational

power and predictive algorithms become more sophisticated.[1] In silico techniques, which

involve computer-based modeling and simulation, allow researchers to rapidly assess a

compound's potential efficacy and safety, thereby prioritizing resources for the most promising

candidates.[2]

This guide focuses on a specific molecule of interest: 4-(Quinoline-8-sulfonamido)benzoic
acid. This compound belongs to the quinoline family, a class of heterocyclic scaffolds

renowned for its broad range of biological activities, including anticancer, antimicrobial, and

anti-inflammatory properties.[3][4][5][6] The presence of a sulfonamide group further suggests

potential interactions with various biological targets, as this functional group is a key feature in

many established drugs.[5]

The objective of this whitepaper is to provide a comprehensive, step-by-step workflow for the in

silico characterization of 4-(Quinoline-8-sulfonamido)benzoic acid. We will move from

foundational physicochemical and drug-likeness assessments to a full ADMET (Absorption,

Distribution, Metabolism, Excretion, and Toxicity) profile, and conclude with predictive target

identification and molecular docking. This guide is designed for researchers, scientists, and

drug development professionals, offering not just the methodology but the critical reasoning

behind each predictive step.
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Compound Identifier Value

IUPAC Name 4-(quinolin-8-ylsulfonylamino)benzoic acid[7]

CAS Number 116834-64-1[8]

Molecular Formula C₁₆H₁₂N₂O₄S[7]

Molecular Weight 328.34 g/mol [8]

SMILES
C1=CC2=C(C(=C1)S(=O)

(=O)NC3=CC=C(C=C3)C(=O)O)N=CC=C2[7]

Part 1: Foundational Analysis - Physicochemical
Properties and Drug-Likeness
Expertise & Rationale: Before committing resources to complex simulations, we must first

determine if the molecule possesses fundamental properties consistent with a viable drug

candidate. This initial screening, often guided by principles like Lipinski's Rule of Five, helps to

flag compounds that are likely to have poor absorption or permeation. It is a critical first-pass

filter in any drug discovery pipeline.

Predicted Physicochemical Properties: The following table summarizes the key computed

descriptors for 4-(Quinoline-8-sulfonamido)benzoic acid, which are essential for evaluating

its drug-likeness.
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Property Predicted Value
Lipinski's Rule of

Five Guideline
Compliance

Molecular Weight 328.34 g/mol [8] ≤ 500 g/mol Yes

LogP (Octanol/Water

Partition Coeff.)
1.3[7] ≤ 5 Yes

Hydrogen Bond

Donors
2[7] ≤ 5 Yes

Hydrogen Bond

Acceptors
6[7] ≤ 10 Yes

Molar Refractivity 84.5 cm³ 40 - 130 Yes

Topological Polar

Surface Area (TPSA)
105 Å²[7] ≤ 140 Å² Yes

Interpretation: The analysis indicates that 4-(Quinoline-8-sulfonamido)benzoic acid fully

complies with Lipinski's Rule of Five and exhibits a TPSA within the acceptable range for good

oral bioavailability. These results provide a strong initial validation to proceed with more

detailed in silico analysis.

Experimental Protocol: Calculating Physicochemical Descriptors

Obtain Compound Structure: Secure the 2D structure of the molecule in a computer-

readable format, such as SMILES (Simplified Molecular-Input Line-Entry System) or an SDF

file.

Select a Calculation Tool: Utilize a validated cheminformatics platform or software package.

Widely used examples include ChemDraw, RDKit, or web-based servers like SwissADME.

Input Structure: Provide the SMILES string or upload the structure file to the selected tool.

Execute Calculation: Run the physicochemical property calculation module. These tools

employ established algorithms to compute descriptors based on the molecule's topology and

atomic composition.
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Data Collation and Analysis: Tabulate the output data as shown above. Compare the results

against established drug-likeness rules (e.g., Lipinski, Ghose, Veber) to assess the

compound's potential as an oral drug candidate.
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Workflow: Initial Drug-Likeness Screening

1. Obtain SMILES/SDF
for Compound

2. Input into Cheminformatics
Software (e.g., SwissADME)

3. Compute Physicochemical
Descriptors

4. Evaluate Against
Lipinski's Rule of Five

5. Assess TPSA and
Other Parameters

Decision: Proceed to
ADMET Analysis?
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Workflow: Comprehensive In Silico ADMET Profiling

Absorption Distribution Metabolism Toxicity

Compound Structure
(SMILES)

ADMET Prediction Platform
(e.g., pkCSM, admetSAR)

HIA Caco-2 BBB Permeability P-gp Substrate CYP Inhibition
(Multiple Isoforms) hERG Inhibition AMES Mutagenicity Hepatotoxicity

Generate ADMET
Candidate Profile

Click to download full resolution via product page

Caption: A structured workflow for in silico ADMET prediction.

Part 3: Target Identification and Molecular Docking
Expertise & Rationale: While ADMET profiling tells us about the compound's journey through

the body, molecular docking predicts its interaction at the destination. [9]This structure-based

method simulates the binding of a small molecule (ligand) to the active site of a protein target,

providing crucial insights into the potential mechanism of action and binding affinity. Given that

quinoline sulfonamides have been shown to inhibit enzymes like carbonic anhydrases and

caspases, we can select a relevant protein target to explore this interaction computationally. [3]

[6] For this guide, we will use Carbonic Anhydrase II (PDB ID: 2CBA) as a representative

target, based on the known activity of related sulfonamides.

Experimental Protocol: Molecular Docking

Ligand Preparation:
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Generate a 3D conformation of 4-(Quinoline-8-sulfonamido)benzoic acid. This can be

done using tools like Open Babel or the graphical user interface of docking software.

Assign appropriate partial charges (e.g., Gasteiger charges) and define rotatable bonds.

This step is critical for accurately simulating the ligand's flexibility.

Target Protein Preparation:

Download the crystal structure of the target protein from the Protein Data Bank (RCSB

PDB). For this example, we use PDB ID: 2CBA.

Prepare the protein for docking using software like AutoDock Tools or UCSF Chimera.

[10]This involves removing water molecules and co-crystallized ligands, adding polar

hydrogen atoms, and assigning atomic charges.

Binding Site Definition (Grid Box Generation):

Define the three-dimensional space where the docking algorithm will search for binding

poses. This "grid box" should encompass the known active site of the protein. The

coordinates can be determined from the position of a co-crystallized ligand or through

pocket prediction algorithms.

Running the Docking Simulation:

Use a validated docking program such as AutoDock Vina. [11]The software systematically

samples different conformations and orientations of the ligand within the defined grid box.

The program calculates a scoring function for each pose to estimate the binding affinity

(typically in kcal/mol). Lower, more negative scores indicate a more favorable predicted

binding interaction.

Analysis of Results:

Examine the predicted binding affinity scores. The top-ranked poses (lowest energy) are of

primary interest.

Visualize the predicted binding poses using a molecular graphics program like PyMOL or

UCSF Chimera. Analyze the key intermolecular interactions (e.g., hydrogen bonds,
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hydrophobic interactions, pi-stacking) between the ligand and the protein's active site

residues. This structural analysis provides a hypothesis for the molecule's mechanism of

action. [12]

Workflow: Molecular Docking Protocol

Ligand Preparation Protein Preparation

Generate 3D Structure
of Compound

Assign Charges &
Define Rotatable Bonds

Define Binding Site
(Grid Box Generation)

Download PDB File
(e.g., 2CBA)

Clean Structure &
Add Hydrogens

Run Docking Simulation
(e.g., AutoDock Vina)

Analyze Binding Affinity &
Visualize Poses

Click to download full resolution via product page

Caption: A step-by-step workflow for protein-ligand docking.

Conclusion: A Synthesized In Silico Profile
This technical guide has outlined a systematic and scientifically grounded approach to the in

silico prediction of 4-(Quinoline-8-sulfonamido)benzoic acid. By integrating foundational
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drug-likeness assessment, comprehensive ADMET profiling, and structure-based molecular

docking, we can construct a detailed candidate profile before any wet-lab experimentation.

Final Assessment: Based on our multi-faceted in silico analysis, 4-(Quinoline-8-
sulfonamido)benzoic acid presents as a promising scaffold. It exhibits excellent drug-like

properties and is predicted to have high intestinal absorption. However, the analysis also raises

several critical flags that demand experimental validation:

Metabolic Interaction Risk: Predicted inhibition of CYP2C9 and CYP2D6 suggests a potential

for drug-drug interactions.

Toxicity Concerns: The predictions for weak hERG inhibition and potential hepatotoxicity are

significant safety concerns that must be prioritized for in vitro assessment.

The molecular docking simulation provides a plausible hypothesis for its mechanism of action

via inhibition of enzymes like carbonic anhydrase, which can be directly tested experimentally.

This complete in silico dossier enables researchers to make an informed, data-driven decision

on whether to advance this compound, how to modify its structure to mitigate risks, and which

specific in vitro assays are necessary for validation.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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